ethyl 2-(ethoxymethylene)-3-oxobutanoate

Description

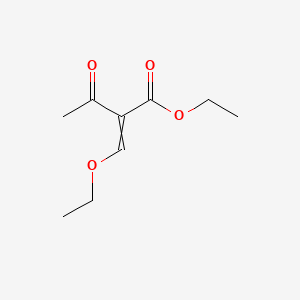

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-12-6-8(7(3)10)9(11)13-5-2/h6H,4-5H2,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNASCUBBFNCFQO-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C(=O)C)/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-94-1 | |

| Record name | Ethyl 2-(ethoxymethylene)acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3788-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(ethoxymethylene)acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This guide provides an in-depth exploration of the synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate, a critical intermediate in pharmaceutical and agrochemical development. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a deep dive into the reaction's mechanistic underpinnings, a field-tested experimental protocol, and insights into process optimization.

Introduction: The Strategic Importance of a Versatile Building Block

This compound (CAS 3788-94-1), also known as ethyl ethoxymethyleneacetoacetate, is a highly valuable and versatile chemical intermediate in the field of organic synthesis.[1] Its unique molecular architecture, featuring an ethoxymethylene group attached to a β-keto ester moiety, makes it a key trifunctional three-carbon electrophile for constructing complex organic molecules.[1][2] This reactivity is particularly exploited in the synthesis of diverse heterocyclic compounds, such as pyrazoles and quinolines, which form the core of many pharmaceutical and agrochemical agents.[1][3] Furthermore, it is recognized as an active metabolite of leflunomide, a pyrimidine synthesis inhibitor with established anti-inflammatory and immunomodulatory properties.[1]

The most common and robust method for its preparation is the condensation reaction between ethyl acetoacetate and triethyl orthoformate, a process that is both scalable and efficient.[1][3] This guide will elucidate the core principles of this reaction, provide a detailed and validated protocol, and discuss key parameters for optimization.

Part 1: The Underlying Chemistry - Mechanism and Rationale

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The formation of this compound is a well-understood process driven by fundamental principles of reactivity and chemical equilibrium.[3]

The Principle of Reaction: Keto-Enol Tautomerism and Nucleophilic Attack

The synthesis hinges on the inherent reactivity of ethyl acetoacetate, which exists in a dynamic equilibrium between its keto and enol tautomers. The enol form, or its corresponding enolate, possesses a nucleophilic α-carbon that is the key reactive species in this transformation.[3] This nucleophile initiates an attack on the electrophilic carbon of triethyl orthoformate.

Causality of Reagent Roles

-

Ethyl Acetoacetate (Ethyl 3-oxobutanoate): Serves as the foundational carbon backbone and the primary nucleophile. Its α-protons are acidic, facilitating the formation of the reactive enol or enolate intermediate.

-

Triethyl Orthoformate: Functions as the electrophilic source for the C1 "ethoxymethylene" fragment. It effectively provides a masked formyl group that is activated for nucleophilic attack.

-

Acetic Anhydride: This reagent plays a crucial and multifaceted role that is essential for driving the reaction to completion.[3]

-

Dehydrating Agent: The primary reaction between ethyl acetoacetate and triethyl orthoformate produces ethanol as a byproduct.[3] According to Le Châtelier's principle, the removal of a product shifts the equilibrium toward the formation of more products. Acetic anhydride irreversibly reacts with the generated ethanol to form ethyl acetate and acetic acid, effectively sequestering it from the reaction mixture and ensuring a high yield of the desired product.[3]

-

Enol Formation Catalyst: The presence of an acid anhydride can also facilitate the formation of the enol tautomer of ethyl acetoacetate, thereby increasing the concentration of the active nucleophile.[3]

-

Reaction Mechanism Pathway

The reaction proceeds through a series of well-defined steps:

-

Enol/Enolate Formation: Ethyl acetoacetate establishes an equilibrium with its more reactive enol tautomer.

-

Nucleophilic Attack: The α-carbon of the enol attacks one of the electrophilic carbons of triethyl orthoformate.

-

Ethanol Elimination: A molecule of ethanol is eliminated to form an intermediate. This process is repeated, ultimately leading to the stable ethoxymethylene group.[3]

-

Equilibrium Shift: Throughout the process, acetic anhydride reacts with the eliminated ethanol, preventing the reverse reaction and driving the synthesis forward.[3]

Part 2: Experimental Protocol - A Self-Validating Workflow

This section details a reproducible, laboratory-scale protocol adapted from established synthetic methodologies.[4] Adherence to these steps and conditions provides a self-validating system for achieving a high yield of the target compound.

Reagent and Equipment Specifications

Proper preparation begins with high-quality reagents and appropriate equipment.

| Reagent | CAS Number | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| Ethyl 3-oxobutanoate | 141-97-9 | 130.14 | 1.0 | 20 g (154 mmol) |

| Triethyl orthoformate | 122-51-0 | 148.20 | 2.0 | 51.1 mL (307 mmol) |

| Acetic anhydride | 108-24-7 | 102.09 | 3.0 | 43.5 mL (461 mmol) |

Required Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Thermometer or thermocouple probe

-

Heating mantle with magnetic stirrer and stir bar

-

Distillation apparatus for vacuum distillation

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the three-necked flask with the reflux condenser, thermometer, and a stopper. Place it in the heating mantle on a magnetic stirrer.

-

Charging Reagents: To the flask, add ethyl 3-oxobutanoate (20 g, 154 mmol), triethyl orthoformate (51.1 mL, 307 mmol), and acetic anhydride (43.5 mL, 461 mmol).[4]

-

Reaction Execution: Begin stirring the solution and heat the mixture to 130 °C. Maintain this temperature for 5 hours to ensure the reaction proceeds to completion.[4]

-

Cooling: After the heating period, turn off the heat and allow the reaction mixture to cool to room temperature.

Work-up and Purification: Isolating the Product

The purity of the final product is dictated by the efficiency of the purification stage.

-

Initial Concentration: Remove the bulk of the unreacted triethyl orthoformate and acetic anhydride, along with the ethyl acetate byproduct, by concentrating the mixture under reduced pressure using a rotary evaporator.[4]

-

Fractional Distillation: To remove the final traces of volatile impurities, perform a distillation at a moderately reduced pressure (e.g., 30 mbar) while gently heating the flask from 30 °C to 70 °C.[4]

-

Final Product Distillation: Isolate the pure this compound by vacuum distillation at a lower pressure. The product will distill between 80 °C and 128 °C at approximately 6 mbar.[4]

-

Product Collection: The final product is collected as a viscous yellow oil.[3][4] A typical yield for this procedure is around 80%.[4]

Experimental Workflow Diagram

Part 3: Process Optimization and Troubleshooting

While the described protocol is robust, understanding key parameters allows for optimization and effective troubleshooting.

Parameter Tuning

-

Molar Ratios: Using an excess of both triethyl orthoformate and acetic anhydride is critical. The excess ensures complete consumption of the limiting reagent (ethyl acetoacetate) and effectively drives the equilibrium forward.

-

Reaction Temperature & Time: The specified 130 °C for 5 hours is a well-documented condition to achieve a high conversion rate.[3][4] Lower temperatures or shorter times may lead to an incomplete reaction, while significantly higher temperatures could promote side reactions or decomposition.

Common Issues and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction (insufficient time/temp).2. Inefficient removal of ethanol byproduct.3. Loss of product during distillation. | 1. Ensure stable heating at 130°C for the full 5 hours.2. Verify the quality and quantity of acetic anhydride.3. Carefully monitor distillation temperatures and pressures to avoid co-distillation with impurities or loss to the vacuum trap. |

| Impure Product | 1. Incomplete removal of starting materials.2. Incomplete removal of byproducts (acetic acid, ethyl acetate). | 1. Perform the two-stage distillation as described.2. Ensure the vacuum is sufficient to remove all lower-boiling components before collecting the final product fraction. |

| Dark Product Color | Minor thermal decomposition during prolonged heating or distillation. | This is often cosmetic. If purity is confirmed by NMR or GC, it is usually acceptable. Minimize time at high temperatures during distillation. |

Conclusion

The synthesis of this compound via the condensation of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride is a highly reliable and efficient method. Its success lies in the deliberate manipulation of chemical equilibrium through the strategic use of excess reagents and the in-situ removal of the ethanol byproduct. By understanding the underlying mechanism and adhering to a validated experimental protocol, researchers can consistently produce this vital chemical intermediate, paving the way for further innovation in medicinal and materials chemistry.

References

A Technical Guide to Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Cornerstone Reagent in Synthetic Chemistry

Abstract: Ethyl 2-(ethoxymethylene)-3-oxobutanoate is a highly versatile and reactive intermediate that serves as a fundamental building block in modern organic synthesis. Its unique trifunctional electrophilic character makes it an indispensable precursor for the construction of a wide array of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical and agrochemical agents. This guide provides an in-depth analysis of its chemical identity, stereochemistry, and physicochemical properties. We will explore the mechanistic underpinnings of its synthesis, present validated experimental protocols, and delve into its reactivity, with a special focus on its application in the Gould-Jacobs reaction for quinoline synthesis. Furthermore, this document highlights its significance in drug development, referencing its role as an active metabolite of the immunomodulatory drug leflunomide and its inherent biological activities. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the full synthetic potential of this key chemical intermediate.

Chapter 1: Molecular Identity and Physicochemical Properties

Chemical Structure and Stereochemistry

This compound, with the molecular formula C₉H₁₄O₄, is a β-keto ester derivative featuring an ethoxymethylene substituent.[1][2] The central C=C double bond introduces the possibility of geometric isomerism, leading to (E) and (Z) diastereomers. The relative stability and prevalence of these isomers can be influenced by reaction conditions and solvent polarity. The (Z)-isomer is often favored due to intramolecular hydrogen bonding between the enol proton and the carbonyl oxygen, creating a stable six-membered ring-like structure.[3][4] However, both isomers are chemically reactive and often used as a mixture in synthesis.

IUPAC Nomenclature and Common Synonyms

The formal IUPAC name for this compound can vary based on the specific isomer. PubChem lists the IUPAC name for the Z-isomer as ethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanoate and for the E-isomer as ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate .[1][2] In practice, it is frequently referred to by several common names and synonyms, including:

-

Ethyl 2-(ethoxymethylene)acetoacetate[2]

-

2-(Ethoxymethylene)-3-oxobutanoic acid ethyl ester[5]

-

Ethyl 2-acetyl-3-ethoxyacrylate[1]

Its primary identifier in chemical databases is the CAS Number 3788-94-1 .[2][5]

Physicochemical Properties

This compound is typically a clear, colorless to light yellow or orange viscous liquid at room temperature.[5][6] Its physical properties are critical for handling, reaction setup, and purification processes.

| Property | Value | Source |

| Molecular Weight | 186.20 g/mol | [1] |

| Boiling Point | 266 °C (lit.) | [5] |

| Density | ~1.049 g/cm³ | [5] |

| Refractive Index | 1.4730 to 1.4770 | |

| Storage | Room temperature, sealed in dry conditions, away from light | [5][6] |

Chapter 2: Synthesis and Mechanistic Insights

Principle of Synthesis: A Claisen-Type Condensation

The most prevalent and industrially scalable method for synthesizing this compound is the reaction between ethyl acetoacetate and triethyl orthoformate.[5][7] This reaction is typically facilitated by acetic anhydride, which serves a crucial dual role.

Causality Behind Experimental Choices:

-

Ethyl Acetoacetate: This starting material provides the core four-carbon keto-ester backbone. Its α-protons (protons on the carbon between the two carbonyl groups) are acidic and easily removed, facilitating the initial reaction step.

-

Triethyl Orthoformate: This reagent acts as the source for the "ethoxymethylene" group (-CH(OEt)). It is an effective one-carbon electrophile.

-

Acetic Anhydride: This is not merely a solvent but a critical reagent. It reacts with the ethanol byproduct generated during the condensation. This irreversible reaction shifts the equilibrium towards the product, driving the synthesis to completion and ensuring high yields, a classic application of Le Châtelier's principle.[3]

-

Heat (e.g., 130°C): The reaction requires thermal energy to overcome the activation barrier for the condensation and elimination steps.[7]

The overall transformation can be understood as the formylation of the α-carbon of ethyl acetoacetate, followed by enolization and etherification.

Detailed Experimental Protocol for Laboratory-Scale Synthesis

The following protocol is adapted from established synthetic procedures and provides a self-validating system for producing high-purity material.[7]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, combine ethyl 3-oxobutanoate (ethyl acetoacetate, 1.0 eq.), triethyl orthoformate (2.0 eq.), and acetic anhydride (3.0 eq.).

-

Heating: Heat the reaction mixture to 130 °C with constant stirring. Maintain this temperature for approximately 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature.

-

Initial Purification: Concentrate the crude mixture under reduced pressure (rotary evaporator) to remove the bulk of the unreacted triethyl orthoformate and acetic anhydride. A distillation setup can be used for more efficient removal (e.g., 30 mbar, 30-70 °C).[7]

-

Final Purification (Vacuum Distillation): The final product, this compound, is purified by vacuum distillation (e.g., 6 mbar, 80-128 °C) to yield a viscous yellow oil.[7] The purity should be assessed by NMR spectroscopy.

Mechanistic Pathway of Synthesis

The diagram below illustrates the key steps in the formation of this compound.

Caption: Mechanism of synthesis for this compound.

Chapter 3: Chemical Reactivity and Synthetic Utility

The Trifunctional Electrophile: A Versatile Building Block

This compound is a powerful synthetic tool due to its multiple reactive sites, which allow it to act as a mono-, di-, or trifunctional three-carbon electrophile.[5] Nucleophiles can attack at the carbonyl carbon of the acetyl group, the carbonyl carbon of the ester group, or at the ethoxymethylene carbon in a conjugate addition-elimination sequence. This reactivity is the foundation of its widespread use in forming complex molecules.

Application in Heterocyclic Synthesis: The Gould-Jacobs Reaction

A classic and powerful application is the Gould-Jacobs reaction for the synthesis of quinoline and quinolone ring systems, which are privileged scaffolds in medicinal chemistry. In this reaction, an aniline derivative is reacted with this compound. The reaction proceeds through an initial nucleophilic substitution, followed by a thermally induced cyclization and subsequent tautomerization to form the stable aromatic quinolone core.[3]

Workflow: Gould-Jacobs Quinolone Synthesis

This diagram outlines the logical flow of the Gould-Jacobs reaction.

Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolones.

Protocol: Synthesis of a 4-Hydroxyquinolone Derivative

Step-by-Step Methodology:

-

Condensation: Mix a substituted aniline (1.0 eq.) with this compound (1.05 eq.) either neat or in a suitable solvent like ethanol. Heat the mixture gently (e.g., 80-100 °C) for 1-2 hours until the initial condensation is complete (monitored by TLC).

-

Cyclization: The intermediate anilinomethylene compound is cyclized by heating at high temperature (typically 240-260 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This step is usually rapid (15-30 minutes).

-

Isolation: Cool the reaction mixture. The quinolone product often precipitates upon cooling. It can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-hydroxyquinolone derivative.

Chapter 4: Relevance in Pharmaceutical and Agrochemical Development

Role as a Pharmacophore and Intermediate

The true value of this compound in drug development lies in its ability to efficiently construct heterocyclic scaffolds that are central to the activity of many drugs.[5] Pyrazoles, pyridines, and quinolones are prevalent in pharmaceuticals, and this reagent provides a reliable and economical route to their synthesis.

Case Study: Connection to Leflunomide and Immunomodulation

This compound is recognized as an active metabolite of leflunomide, an immunomodulatory drug used to treat rheumatoid arthritis.[5] Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide, which in turn is related to this core structure. This connection highlights the inherent biological relevance of the scaffold and suggests its potential for the development of new anti-inflammatory and immunomodulatory agents by inhibiting pyrimidine synthesis.[5]

Overview of Biological Activities

Beyond its role as a synthetic intermediate, the compound itself and its close derivatives have demonstrated a range of biological activities in preclinical studies. These include:

-

Antimicrobial Activity: Significant efficacy against both Gram-positive and Gram-negative bacteria has been reported.[5]

-

Antitumor Properties: It has shown the ability to inhibit the proliferation of certain cancer cell lines, such as human leukemic HL-60 cells.[5]

-

Anti-inflammatory and Antioxidant Effects: The compound has demonstrated anti-inflammatory properties and the ability to scavenge free radicals, indicating potential for treating conditions related to oxidative stress.[5]

Logical Pathway from Reagent to Drug Candidate

Caption: Logical flow from a building block to a potential drug candidate.

Chapter 5: Spectroscopic and Analytical Characterization

Key Spectroscopic Signatures

Confirmation of the structure and purity of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.59 - 7.69 (m, 1H): This signal corresponds to the vinylic proton of the ethoxymethylene group (-CH=).[7]

-

δ 4.17 - 4.34 (m, 4H): This multiplet represents the two methylene groups (-CH₂-) of the two ethyl esters.[7]

-

δ 2.29 - 2.44 (m, 3H): This signal is from the methyl protons of the acetyl group (-C(O)CH₃).[7]

-

δ 1.25 - 1.44 (m, 6H): This multiplet corresponds to the two methyl groups (-CH₃) of the ethyl esters.[7]

Purity and Quality Control Considerations

For its effective use in multi-step synthesis, the purity of the reagent is paramount.

-

Purity Assessment: Purity is typically assessed by NMR and gas chromatography (GC). Commercial grades are often available at ≥95% purity.[6][8]

-

Common Impurities: The most common impurities are residual starting materials (ethyl acetoacetate, triethyl orthoformate) and acetic anhydride. Effective vacuum distillation is essential to remove these.

-

Stability and Storage: The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed container to prevent hydrolysis.[4]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its predictable reactivity, straightforward synthesis, and proven utility in building medicinally relevant heterocyclic cores solidify its status as an essential reagent in the modern synthetic chemist's toolkit. From academic laboratories exploring new reaction methodologies to industrial settings focused on the scalable synthesis of active pharmaceutical ingredients, this versatile building block continues to enable innovation and accelerate the drug discovery process.

References

- 1. This compound | C9H14O4 | CID 5355337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(ethoxymethylene)acetoacetate | C9H14O4 | CID 3034573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 3788-94-1 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 3788-94-1 [sigmaaldrich.com]

- 7. Ethyl 2-(ethoxymethylene)acetoacetate synthesis - chemicalbook [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

Spectroscopic Data of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 2-(ethoxymethylene)-3-oxobutanoate (CAS No: 3788-94-1), a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this versatile compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Structural Versatility of this compound

This compound is a multifunctional organic compound synthesized typically through the reaction of ethyl acetoacetate with triethyl orthoformate. Its structure, featuring an acetyl group and an ethyl ester moiety attached to an ethoxymethylene-substituted double bond, gives rise to geometric isomerism (E/Z isomers). This structural nuance is critical, as the specific geometry can significantly influence reactivity and the stereochemical outcome of subsequent synthetic steps.

Accurate and unambiguous structural characterization is therefore paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed "fingerprint" of the molecule. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining not just what the data shows, but why the molecule behaves as it does under spectroscopic analysis. The data presented herein is based on the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity, chemical environment, and relative number of different types of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy reveals the electronic environment of each hydrogen atom in the molecule. The spectrum of this compound is a composite of signals from its two ethyl groups, the acetyl methyl group, and a key vinylic proton. The commercial product is often a mixture of E and Z isomers, but high-purity forms, particularly the Z-isomer, are commonly used in synthesis. The following analysis pertains to the predominantly observed isomer.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.68 | Singlet (s) | 1H | =CH-O (vinylic H) |

| 4.21 | Quartet (q) | 2H | -O-CH₂-CH₃ (ester) |

| 4.12 | Quartet (q) | 2H | =CH-O-CH₂-CH₃ |

| 2.37 | Singlet (s) | 3H | -C(O)-CH₃ (acetyl) |

| 1.37 | Triplet (t) | 3H | -O-CH₂-CH₃ (ester) |

| 1.30 | Triplet (t) | 3H | =CH-O-CH₂-CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

-

The Vinylic Proton (=CH-O) at 7.68 ppm: The significant downfield shift of this singlet is a hallmark of this structure. Protons on a carbon-carbon double bond (vinylic protons) typically resonate between 4.5 and 6.5 ppm. The additional deshielding here is caused by the strong electron-withdrawing effect of the adjacent oxygen atom of the ethoxy group and the resonance effect of the conjugated carbonyl groups. Its singlet multiplicity indicates no adjacent protons within a three-bond coupling distance.

-

The Ethyl Groups: The presence of two distinct ethyl groups is confirmed by two sets of quartet-triplet pairs. The quartets around 4.12-4.21 ppm correspond to the methylene (-CH₂-) protons, which are deshielded by the adjacent oxygen atoms. They are split into quartets by the three neighboring methyl protons. The triplets around 1.30-1.37 ppm are from the methyl (-CH₃) protons, split into triplets by the two neighboring methylene protons. The slight difference in their chemical shifts suggests they reside in marginally different electronic environments.

-

The Acetyl Protons (-C(O)-CH₃) at 2.37 ppm: This singlet is characteristic of a methyl group attached to a carbonyl carbon. The carbonyl group's deshielding effect pulls the signal downfield from a typical alkane methyl signal (around 0.9 ppm).

Caption: Molecular structure with key ¹H NMR assignments.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR provides a map of the carbon backbone of the molecule. Each unique carbon atom typically gives rise to a distinct signal.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 195.9 | -C(O)-CH₃ (Ketone Carbonyl) |

| 165.7 | -C(O)-O- (Ester Carbonyl) |

| 158.4 | =CH-O (Vinylic Carbon) |

| 108.5 | =C< (Quaternary Vinylic Carbon) |

| 68.3 | =CH-O-CH₂-CH₃ |

| 59.7 | -O-CH₂-CH₃ (Ester) |

| 29.8 | -C(O)-CH₃ (Acetyl) |

| 15.2 | =CH-O-CH₂-CH₃ |

| 14.4 | -O-CH₂-CH₃ (Ester) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

-

Carbonyl Carbons: Two distinct signals in the far downfield region confirm the two carbonyl groups. The ketone carbonyl (-C(O)-CH₃) at 195.9 ppm is significantly more deshielded than the ester carbonyl (-C(O)-O-) at 165.7 ppm, a characteristic and diagnostic difference.

-

Vinylic Carbons: The two carbons of the C=C double bond appear at 158.4 ppm and 108.5 ppm. The carbon attached to the oxygen (=CH-O) is further downfield due to the direct deshielding effect of the electronegative oxygen.

-

Oxygenated sp³ Carbons: The two methylene carbons of the ethyl groups are found at 68.3 ppm and 59.7 ppm, consistent with sp³-hybridized carbons bonded to oxygen.

-

Alkyl Carbons: The remaining methyl carbons appear in the upfield region, with the acetyl methyl at 29.8 ppm and the two ethyl methyls at 15.2 ppm and 14.4 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups by Vibration

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For a liquid sample like this compound, the spectrum can be obtained neatly as a thin film between salt plates.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 2982 | Medium | C-H Stretch (sp³ CH₃, CH₂) |

| 1701 | Strong | C=O Stretch (Ester, α,β-unsaturated) |

| 1651 | Strong | C=O Stretch (Ketone, conjugated) |

| 1601 | Strong | C=C Stretch (Alkene, conjugated) |

| 1269, 1153 | Strong | C-O Stretch (Ester and Ether) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

-

C=O Stretching Region: The most diagnostic region for this molecule is between 1650-1750 cm⁻¹. The presence of two strong, distinct peaks at 1701 cm⁻¹ and 1651 cm⁻¹ is definitive evidence of the two carbonyl groups. Conjugation with the C=C double bond lowers the vibrational frequency of a carbonyl group from its typical position (e.g., ~1715 cm⁻¹ for a saturated ketone, ~1740 cm⁻¹ for a saturated ester). The peak at 1651 cm⁻¹ is assigned to the ketone, and the one at 1701 cm⁻¹ to the ester.

-

C=C Stretching: A strong band at 1601 cm⁻¹ is characteristic of a carbon-carbon double bond. Its intensity is enhanced by conjugation with the carbonyl groups.

-

C-O Stretching: Strong, complex bands in the 1300-1100 cm⁻¹ region (the "fingerprint region") are indicative of C-O single bond stretching vibrations from both the ester and the ethoxy groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), providing the molecular weight and valuable structural information from the fragmentation pattern.

-

Molecular Ion (M⁺): The spectrum shows a clear molecular ion peak at m/z = 186 , which corresponds to the molecular weight of C₉H₁₄O₄.

-

Base Peak: The most abundant fragment ion (base peak) is observed at m/z = 43 .

Table 4: Major Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 186 | [C₉H₁₄O₄]⁺• | Molecular Ion (M⁺•) |

| 141 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical from the ester group |

| 113 | [M - C₄H₇O₂]⁺ | Cleavage of the ester group |

| 43 | [CH₃CO]⁺ | Acylium ion from cleavage alpha to the ketone carbonyl |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

The fragmentation is driven by the stability of the resulting carbocations.

-

Formation of the Base Peak (m/z = 43): The most favorable fragmentation is the cleavage of the bond between the acetyl group and the double bond, forming a highly stable acylium ion, [CH₃C≡O]⁺. This is a classic fragmentation pattern for methyl ketones and explains why this peak is the most intense in the spectrum.

-

Loss of an Ethoxy Group (m/z = 141): Cleavage of the C-O bond of the ester group results in the loss of an ethoxy radical (•OCH₂CH₃, mass = 45), leading to the fragment at m/z 141. This is a common pathway for ethyl esters.

Caption: Key fragmentation pathways in EI-MS.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible data, standardized protocols are essential. The following outlines the methodologies for acquiring the spectroscopic data presented in this guide.

NMR Sample Preparation and Acquisition

A robust NMR sample must be homogeneous and free of particulate matter or paramagnetic impurities.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C, a larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

IR Spectrum Acquisition (Neat Liquid)

This method is ideal for pure liquid samples, as it eliminates any potential interference from solvents.

-

Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture.

-

Sample Application: Place one to two drops of neat this compound onto the center of one salt plate.

-

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Acquisition: Mount the "sandwich" in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty instrument should be run first and automatically subtracted from the sample spectrum.

Mass Spectrum Acquisition (EI-MS)

Electron Ionization is a standard method for volatile, thermally stable organic compounds.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized by heating in the high-vacuum source.

-

Ionization: Bombard the gaseous molecules with a beam of electrons, typically accelerated to 70 eV. This energy is high enough to cause ionization and reproducible fragmentation.

-

Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Caption: A logical workflow for the comprehensive spectroscopic analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides an unambiguous structural elucidation of this compound. ¹H and ¹³C NMR confirm the precise connectivity of the proton and carbon skeletons, IR spectroscopy validates the presence of key functional groups (conjugated ketone, ester, and alkene), and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable benchmark for quality control, reaction monitoring, and regulatory submissions in research and industrial settings.

Navigating the Chemistry of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Technical Guide for Researchers

This guide provides an in-depth exploration of the physical properties and stability of ethyl 2-(ethoxymethylene)-3-oxobutanoate (CAS No: 3788-94-1), a versatile intermediate in organic synthesis. As a key building block in the creation of a wide array of pharmaceuticals and agrochemicals, a comprehensive understanding of its characteristics is paramount for its effective and safe utilization in research and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the scientific reasoning behind handling and storage protocols.

I. Core Physicochemical Properties

This compound is a compound whose utility is deeply rooted in its specific physical characteristics. These properties dictate its behavior in various reaction conditions and are crucial for process optimization and safety.

Key Physical Data Summary

A compilation of the essential physical and chemical properties of this compound is presented below. These values, collated from various sources, provide a quantitative foundation for its use.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₄ | [2][3][4][5][6][7] |

| Molecular Weight | 186.21 g/mol | [3][4][5][6][7][8][9] |

| Appearance | Clear liquid; Colorless to Yellow to Reddish-Yellow; may also be found as a powder or lump | [1][8] |

| Boiling Point | 266 °C to 268.8 °C at 760 mmHg | [1][9] |

| Density | Approx. 1.0 to 1.049 g/cm³ | [1][9] |

| Purity | Typically ≥95% | [5][6][8] |

| Solubility | Information not widely available, but its synthesis in organic solvents suggests solubility in common organic media. | |

| Isomeric Form | Commercially available as a mixture of (E)- and (Z)-isomers. The (Z)-isomer has been structurally characterized. | [5][10][11] |

The presence of both keto and enol ether functionalities, along with the ester group, contributes to the compound's reactivity and its physical properties, such as its relatively high boiling point. The color variation observed in commercial batches can be attributed to minor impurities or degradation products, underscoring the importance of proper storage.

II. Stability, Storage, and Handling: A Proactive Approach

The long-term stability and integrity of this compound are critical for reproducible experimental outcomes. Its reactivity, while beneficial in synthesis, also makes it susceptible to degradation if not handled and stored correctly.

Understanding Degradation Pathways

The primary mechanism of degradation for this compound is hydrolysis. The enol ether and ester functionalities are both susceptible to cleavage in the presence of water, particularly under acidic or basic conditions. This sensitivity to moisture is a key consideration for its storage.[11] Additionally, exposure to high temperatures or strong oxidizing agents can lead to decomposition, potentially producing hazardous byproducts like carbon monoxide.[9]

Recommended Storage and Handling Protocols

To mitigate degradation and ensure safety, the following protocols are recommended:

Storage:

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and oxygen.[12]

-

Temperature: While room temperature storage in a dark, dry place is often cited, refrigeration at 2-8°C is the preferred condition for long-term stability and to minimize the formation of degradation products.[1][4][6][8][12]

-

Container: Use a tightly sealed, appropriate container, such as an amber glass bottle, to protect from light and moisture. Polyethylene or polypropylene containers are also suitable.[2]

Handling:

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][9]

-

Avoiding Contamination: Use clean, dry equipment to prevent introducing moisture or other contaminants that could initiate degradation.

The following diagram illustrates the logical workflow for the proper handling of this compound.

Caption: Workflow for the storage and handling of this compound.

III. Safety Profile and Hazard Management

A thorough understanding of the safety hazards associated with this compound is non-negotiable for ensuring a safe laboratory environment.

GHS Hazard Identification

This compound is classified with the signal word "Warning" and is associated with the following hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

It is also noted to be harmful if swallowed, in contact with skin, or if inhaled.[13]

First Aid and Emergency Procedures

In the event of exposure, the following first aid measures should be taken immediately:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2]

-

Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

-

Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.

The following diagram outlines the decision-making process in case of accidental exposure.

References

- 1. nbinno.com [nbinno.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound | C9H14O4 | CID 5355337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. chemscene.com [chemscene.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound | 3788-94-1 [sigmaaldrich.com]

- 9. CAS#:3788-94-1 | Ethyl (2E)-2-(ethoxymethylene)-3-oxobutanoate | Chemsrc [chemsrc.com]

- 10. This compound|CAS 3788-94-1 [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. aaronchem.com [aaronchem.com]

- 13. (Z)-ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | C9H12F2O4 | CID 44185486 - PubChem [pubchem.ncbi.nlm.nih.gov]

ethyl 2-(ethoxymethylene)-3-oxobutanoate reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of Ethyl 2-(ethoxymethylene)-3-oxobutanoate with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Foreword: The Versatility of a Trifunctional Electrophile

In the landscape of organic synthesis, few reagents offer the combination of accessibility, stability, and versatile reactivity as this compound (EMBO). This compound, readily prepared from the condensation of ethyl acetoacetate and triethyl orthoformate, serves as a cornerstone C3 building block for constructing a vast array of complex molecular architectures.[1][2] Its unique electronic structure, featuring three distinct electrophilic centers, allows it to react with a wide range of nucleophiles, making it an indispensable tool for synthetic chemists, particularly in the fields of medicinal chemistry and drug development. This guide provides a detailed exploration of EMBO's reactivity profile, focusing on the mechanistic underpinnings of its reactions with key nucleophiles and offering practical insights for its application in the laboratory.

The Molecular Architecture and Electronic Profile of EMBO

This compound (CAS 3788-94-1) is an α,β-unsaturated keto-ester.[1] The molecule's reactivity is dictated by the interplay of its functional groups: an acetyl group, an ethyl ester, and an electron-rich ethoxymethylene substituent. This arrangement creates three primary sites for nucleophilic attack.

-

Cβ (The β-Carbon): This is the most reactive site for soft nucleophiles. As part of a conjugated system, it is highly electrophilic, and the attached ethoxy group is an excellent leaving group, facilitating substitution reactions.

-

C=O (Acetyl Carbonyl): This hard electrophilic center is susceptible to attack by strong nucleophiles, leading to addition or cyclization reactions.

-

C=O (Ester Carbonyl): While the least reactive of the three, this site can participate in intramolecular cyclizations, particularly after an initial reaction at another site.

The molecule exists predominantly in the Z-configuration, where the bulky acetyl and ester groups are positioned trans to each other across the C=C double bond, minimizing steric hindrance.[2]

Synthesis Overview

The standard synthesis involves heating ethyl acetoacetate with triethyl orthoformate, often in the presence of acetic anhydride which acts as a water scavenger, driving the equilibrium towards the product.[1][2] The product is typically a viscous yellow oil purified by distillation under reduced pressure.[1]

Caption: High-level overview of EMBO synthesis.

Reactions with Nitrogen Nucleophiles: A Gateway to Heterocycles

The reaction of EMBO with nitrogen-based nucleophiles is arguably its most significant application, providing direct routes to a multitude of pharmacologically relevant heterocyclic cores like quinolines, pyrazoles, and pyrimidines.

Primary Amines and Anilines: The Gould-Jacobs Reaction

The reaction of anilines with EMBO is a cornerstone of quinoline synthesis, known as the Gould-Jacobs reaction.[3] The process occurs in two key stages:

-

Nucleophilic Substitution: The aniline nitrogen attacks the electrophilic β-carbon, displacing the ethoxy group to form an enamine intermediate. This step is typically fast.

-

Thermal Cyclization: At elevated temperatures (often >200°C), the enamine undergoes a 6-electron electrocyclization, followed by tautomerization to yield the stable 4-hydroxyquinoline scaffold.[4]

This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[3]

Caption: Logical workflow of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 4,7-dichloroquinoline

This protocol is adapted from known procedures for the synthesis of quinoline analogs.[3]

-

Reaction Setup: In a microwave vial equipped with a magnetic stir bar, combine 3-chloroaniline (1.0 mmol) and this compound (1.2 mmol).

-

Heating: Seal the vial and heat the mixture to 250°C using a microwave reactor for 10-20 minutes. Monitor the reaction by TLC or HPLC-MS.[4]

-

Cyclization: The initial condensation product will cyclize at high temperature. For traditional heating, the mixture is typically refluxed in a high-boiling solvent like Dowtherm A.

-

Workup: After cooling, the reaction mixture is often treated with phosphorus oxychloride (POCl₃) to convert the 4-hydroxy group to the 4-chloro derivative.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield 4,7-dichloroquinoline.

Hydrazines: The Knorr Pyrazole Synthesis

EMBO reacts readily with hydrazine and its derivatives to form substituted pyrazoles, a core motif in many pharmaceuticals. This reaction is a variation of the classic Knorr pyrazole synthesis.[5]

Mechanism: The reaction initiates with the more nucleophilic nitrogen of the hydrazine attacking the β-carbon of EMBO, displacing the ethoxy group. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the acetyl carbonyl carbon. Dehydration of the resulting intermediate yields the aromatic pyrazole ring.

Caption: Mechanistic steps for pyrazole synthesis from EMBO.

Experimental Protocol: Synthesis of 4-acetyl-5-methyl-2-phenyl-pyrazol-3-ol

This generalized protocol is based on established Knorr synthesis methods.[5]

-

Reaction Setup: Dissolve this compound (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

-

Addition of Nucleophile: Add phenylhydrazine (10 mmol) dropwise to the solution at room temperature with stirring.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

| Nucleophile | Expected Pyrazole Product |

| Hydrazine Hydrate | 4-Acetyl-5-methyl-1H-pyrazol-3-ol |

| Phenylhydrazine | 4-Acetyl-5-methyl-2-phenyl-pyrazol-3-ol |

| Methylhydrazine | Mixture of 4-acetyl-1,5-dimethyl- and 2,5-dimethyl-pyrazol-3-ol |

Reactions with Carbon Nucleophiles: Michael Addition Pathways

EMBO is an excellent Michael acceptor, readily reacting with stabilized carbanions derived from active methylene compounds.[6]

Mechanism: In the presence of a base (e.g., sodium ethoxide), an active methylene compound (like diethyl malonate or ethyl cyanoacetate) is deprotonated to form a nucleophilic enolate. This enolate then attacks the electron-deficient β-carbon of EMBO in a conjugate 1,4-addition. The resulting enolate intermediate is then protonated during workup to give the final adduct.

Caption: General workflow for Michael addition to EMBO.

These Michael adducts are versatile intermediates. For instance, the condensation of EMBO with cyanothioacetamide leads to the formation of substituted pyridines, which are precursors for synthesizing complex bioactive molecules like 5-deazaaminopterin analogues.[7]

Summary and Outlook

This compound's reactivity is characterized by its predictable and versatile interactions with a broad spectrum of nucleophiles. Its ability to act as a trifunctional electrophile provides efficient and atom-economical pathways to valuable chemical scaffolds.

| Nucleophile Class | Primary Reaction Type | Key Product Scaffold |

| Anilines | Substitution / Thermal Cyclization | 4-Hydroxyquinolines |

| Hydrazines | Substitution / Cyclocondensation | Pyrazoles |

| Guanidines / Amidines | Substitution / Cyclocondensation | Pyrimidines |

| Active Methylene Cmpds | Michael (1,4-Conjugate) Addition | Functionalized Adducts |

As the demand for novel therapeutic agents continues to grow, the strategic use of robust and versatile building blocks like EMBO will remain critical. Its well-established reactivity patterns provide a reliable foundation for the design and execution of synthetic routes in drug discovery and development, empowering chemists to construct molecular complexity with precision and efficiency.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|CAS 3788-94-1 [benchchem.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. ablelab.eu [ablelab.eu]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Chemical synthesis and biological activities of 5-deazaaminopterin analogues bearing substituent(s) at the 5- and/or 7-position(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This compound (EMBO), a seemingly unassuming organic ester, is a molecule of significant interest to researchers in organic synthesis and medicinal chemistry.[1] With the CAS number 3788-94-1, this compound is not merely a synthetic intermediate but a versatile building block and a biologically active molecule in its own right.[1][2] Its unique structure, featuring an electrophilic three-carbon backbone and multiple reactive sites, allows for its elaboration into a vast array of complex heterocyclic systems, which are foundational scaffolds in numerous pharmaceuticals and agrochemicals.[1][3] This guide provides a comprehensive exploration of the known biological activities of EMBO, delving into its mechanisms of action, applications in drug discovery, and the experimental methodologies used to validate its effects.

Section 1: The Spectrum of Biological & Pharmacological Activity

Research has illuminated a range of biological activities for EMBO, positioning it as a promising candidate for further investigation in drug development.[1] The primary activities of note include antimicrobial, antitumor, anti-inflammatory, and antioxidant effects.

Antimicrobial Properties

EMBO has demonstrated significant antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria.[1] This broad-spectrum activity is a crucial attribute for a potential therapeutic agent. The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth. Studies have reported MIC values for EMBO in the range of 20-70 µM, indicating potent antibacterial action.[1] The ability to inhibit diverse bacterial species suggests a mechanism that may target a conserved pathway or structure. Derivatives of oxobutanoates have also been explored, with studies showing that ethyl 2-arylhydrazono-3-oxobutyrates exhibit significant antimicrobial activity.

Antitumor Potential

Beyond its antimicrobial effects, EMBO has shown potential as an antitumor agent. It has been observed to inhibit the proliferation of specific cancer cell lines, notably the human leukemic HL-60 cell line.[1] This cytotoxic activity against cancer cells opens an important avenue for oncological research. The compound serves as a precursor in the synthesis of more complex molecules with anticancer properties. For instance, it has been used in the chemical synthesis of 5-deazaaminopterin analogues, which were subsequently tested against human leukemic HL-60 and murine L-1210 cells.[4] While these specific analogues proved less active than the reference drug Methotrexate, one derivative did produce a notable 71% increase in life span in a mouse model of leukemia, underscoring the value of the core scaffold in generating new antineoplastic agents.[4]

Anti-inflammatory and Immunomodulatory Effects

A key aspect of EMBO's biological profile is its role as an active metabolite of Leflunomide, an established immunomodulatory drug used to treat autoimmune diseases like rheumatoid arthritis.[1] Leflunomide itself is a prodrug that is rapidly converted to its active form, which inhibits the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. By inhibiting this pathway, the active metabolite reduces the proliferation of activated lymphocytes, which are key drivers of autoimmune pathology.[1] This established link provides a strong mechanistic basis for the anti-inflammatory and immunomodulatory properties attributed to EMBO and its parent compound.

Antioxidant Activity

EMBO has also been credited with antioxidant properties, including the ability to scavenge free radicals.[1] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of diseases, including chronic inflammation, neurodegenerative disorders, and cancer. A compound with free-radical scavenging capabilities can help mitigate this damage, suggesting a potential protective effect against oxidative stress-related pathologies.[1]

Section 2: Mechanistic Insights and Pathways

Understanding the mechanism of action is paramount for translating a compound's biological activity into therapeutic applications. For EMBO, the primary mechanisms are tied to enzyme inhibition and its inherent chemical reactivity.

Inhibition of Pyrimidine Synthesis

The most well-defined mechanism for EMBO's immunomodulatory effect is through its identity as the active metabolite of Leflunomide. Activated, rapidly proliferating lymphocytes rely heavily on the de novo pyrimidine synthesis pathway to produce the nucleotides required for DNA replication. The inhibition of DHODH by the active metabolite effectively chokes off this supply, leading to a cytostatic effect on these immune cells. This targeted action explains the potent anti-inflammatory effects observed.

Caption: Inhibition of the DHODH enzyme by the active metabolite of Leflunomide.

Versatility as a Synthetic Precursor

The biological activity of EMBO is intrinsically linked to its utility as a chemical building block.[3] Its structure allows it to act as a mono-, di-, or trifunctional three-carbon electrophile, making it a powerful reagent for constructing heterocyclic compounds like pyrazoles, pyridines, and quinolines.[1][3] Many of these resulting heterocyclic structures are known pharmacophores, meaning they are the core molecular frameworks responsible for the biological activity of many drugs. Therefore, EMBO's "biological activity" can also be viewed as its potential to generate vast libraries of new, more complex molecules for drug screening.

Caption: Synthetic utility of EMBO in generating diverse heterocyclic scaffolds.

Section 3: Data Summary

For ease of comparison, the quantitative biological data reported for this compound and its derivatives are summarized below.

| Activity Type | Compound/Derivative | Target/Test System | Reported Efficacy | Reference |

| Antimicrobial | This compound | Gram-positive & Gram-negative bacteria | MIC: 20-70 µM | [1] |

| Antitumor | This compound | Human leukemic HL-60 cells | Proliferation Inhibition (qualitative) | [1] |

| Antitumor | 5,7-dimethyl-5-deazaaminopterin (synthesized from an EMBO derivative) | L-1210 leukemia cells in BDF mice | 71% Increase in Life Span (ILS) at 100 mg/kg | [4] |

Section 4: Key Experimental Protocols

To ensure the reproducibility and validation of findings, detailing the experimental methodologies is crucial. The following are representative protocols for the synthesis of EMBO and the assessment of its antimicrobial activity.

Protocol: Synthesis of this compound

This protocol is based on the established condensation reaction between ethyl acetoacetate and triethyl orthoformate.[1][3]

Causality: The reaction is driven to completion by heat and the removal of the ethanol byproduct. Acetic anhydride serves as a dehydrating agent, reacting with the ethanol generated to form ethyl acetate and acetic acid, thereby shifting the reaction equilibrium forward according to Le Châtelier's principle.[3]

Materials:

-

Ethyl acetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate and triethyl orthoformate in equimolar amounts.

-

Catalyst/Dehydrating Agent Addition: Slowly add acetic anhydride to the mixture. The amount should be sufficient to react with the ethanol byproduct that will be formed.

-

Heating: Heat the reaction mixture to approximately 130°C using a heating mantle.[1] Maintain this temperature under reflux for several hours (typically 2-4 hours).

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

-

Purification: Upon completion, cool the mixture to room temperature. The crude product is then purified by distillation under reduced pressure to yield this compound as a viscous yellow oil.[1]

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the antimicrobial efficacy of EMBO.

Causality: This assay establishes a concentration gradient of the test compound to identify the lowest concentration that can inhibit the metabolic activity and replication of bacteria, observed as a lack of turbidity. A colorimetric indicator like resazurin can be used to confirm viability, as metabolically active cells will reduce the blue dye to pink resorufin.

Materials:

-

This compound (EMBO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Plate reader or visual inspection

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of EMBO in DMSO.

-

Bacterial Inoculum: Culture the desired bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a sterile 96-well plate, add 100 µL of MHB to each well. Add a specific volume of the EMBO stock solution to the first well of a row and perform a two-fold serial dilution across the plate, creating a range of concentrations (e.g., from 200 µM down to <1 µM).

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (broth only), and a vehicle control (bacteria + highest concentration of DMSO used).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of EMBO in which no visible growth is observed. The result can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.

Conclusion and Future Directions

This compound is a molecule of considerable versatility, demonstrating a compelling range of biological activities, from antimicrobial and antitumor effects to immunomodulation. Its role as the active metabolite of Leflunomide provides a solid mechanistic foundation for its anti-inflammatory properties. However, its greatest potential may lie in its function as a highly adaptable scaffold for the synthesis of novel heterocyclic compounds. The ability to readily generate libraries of derivatives for structure-activity relationship (SAR) studies makes EMBO a valuable tool for drug discovery professionals. Future research should focus on leveraging this synthetic tractability to design and create novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles, targeting a wide array of diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H14O4 | CID 5355337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 3788-94-1 [benchchem.com]

- 4. Chemical synthesis and biological activities of 5-deazaaminopterin analogues bearing substituent(s) at the 5- and/or 7-position(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate, a pivotal intermediate in organic synthesis. It further delves into modern synthetic methodologies, mechanistic insights, and its critical applications in pharmaceutical and chemical research. This document is intended to serve as a valuable resource for researchers and professionals in drug development and synthetic chemistry, offering both historical context and practical, field-proven insights.

I. Introduction: A Versatile Building Block in Synthetic Chemistry

This compound, also known as ethyl (ethoxymethylene)acetoacetate, is a highly versatile organic compound widely employed as a building block in the synthesis of a diverse array of chemical structures.[1][2] Its unique trifunctional nature, possessing an electrophilic double bond, a keto group, and an ester moiety, allows for a rich and varied reactivity profile. This has made it an indispensable tool for the construction of complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents and agrochemicals.[2][3] The historical development of its synthesis is intrinsically linked to the pioneering work of Rainer Ludwig Claisen and the eponymous condensation reaction that revolutionized carbon-carbon bond formation.[4]

II. Historical Perspective: The Dawn of the Claisen Condensation and the Emergence of a Key Intermediate

The journey to the synthesis of this compound begins with the seminal work of German chemist Rainer Ludwig Claisen. In 1887, Claisen published his groundbreaking research on the base-catalyzed condensation of esters, a reaction that would come to be known as the Claisen condensation.[4][5] This powerful carbon-carbon bond-forming reaction opened up new avenues for the synthesis of β-keto esters, which were previously challenging to access.

While Claisen's initial 1887 publication focused on the self-condensation of esters, his subsequent work expanded the scope of this transformation. The first synthesis of a closely related compound, and likely the intellectual precursor to the title compound, "ethoxymethyleneacetoacetic ester," is attributed to Claisen in a publication from 1893. At that time, the reaction would have involved the condensation of ethyl acetoacetate with an orthoformate ester in the presence of a base, a method that, in principle, mirrors the modern approach. This early synthesis would have been a significant step forward, providing chemists with a novel and highly functionalized intermediate for further synthetic exploration.

III. The Cornerstone Synthesis: A Modern Mechanistic Examination

The most established and widely utilized method for the preparation of this compound involves the condensation reaction between ethyl acetoacetate (ethyl 3-oxobutanoate) and triethyl orthoformate, typically in the presence of acetic anhydride.[1][2] This method is valued for its reliability and scalability.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Pathway

The reaction proceeds through a well-understood, multi-step mechanism:

-

Enolization/Enolate Formation: Ethyl acetoacetate exists in equilibrium with its enol tautomer. The presence of acetic anhydride can facilitate this enolization.[1] The enol form is the reactive nucleophile in this process.

-

Nucleophilic Attack: The electron-rich α-carbon of the enol tautomer of ethyl acetoacetate attacks the electrophilic carbon of triethyl orthoformate.

-

Ethanol Elimination: A molecule of ethanol is eliminated, forming an intermediate. This process is repeated, ultimately leading to the formation of the ethoxymethylene group.

-

Equilibrium Shift: The reaction is an equilibrium process. The acetic anhydride plays a crucial dual role. Firstly, it acts as a dehydrating agent by reacting with the ethanol byproduct to form ethyl acetate and acetic acid. This removal of a product shifts the equilibrium towards the formation of the desired product, in accordance with Le Châtelier's principle, thereby increasing the yield.[1] Secondly, heating the reaction mixture to elevated temperatures (typically around 130°C) also helps to drive the reaction to completion.[2]

Caption: Mechanistic workflow of the synthesis.

IV. Experimental Protocols and Data

A. Standard Laboratory Synthesis Protocol

The following protocol is a representative example of the laboratory-scale synthesis of this compound.

Materials:

-

Ethyl 3-oxobutanoate (ethyl acetoacetate)

-

Triethyl orthoformate

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-oxobutanoate (1.0 eq), triethyl orthoformate (2.0 eq), and acetic anhydride (3.0 eq).

-

Heat the mixture to 130°C and maintain this temperature for 5 hours with stirring.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a viscous yellow oil.[2]

B. Quantitative Data Summary

| Parameter | Value | Reference |

| Typical Yield | 55-80% | [1] |

| Boiling Point | 266 °C | [2] |

| Density | ~1.049 g/cm³ | [2] |

| Molecular Weight | 186.21 g/mol | |

| Molecular Formula | C₉H₁₄O₄ |

C. Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.59 - 7.69 (m, 1H), 4.17 - 4.34 (m, 4H), 2.29 - 2.44 (m, 3H), 1.25 - 1.44 (m, 6H).

V. Applications in Drug Development and Organic Synthesis

This compound is a cornerstone intermediate in the synthesis of a multitude of heterocyclic compounds, many of which exhibit significant biological activity.

-

Synthesis of Pyrazoles and Pyridines: This compound is a key precursor in the synthesis of pyrazole and pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[2]

-

Gould-Jacobs Reaction: It readily participates in Gould-Jacobs type reactions with amino-substituted benzoxazoles to construct quinoline derivatives, demonstrating its utility in building complex molecular architectures.[1]

-

Active Metabolite of Leflunomide: In medicinal chemistry, it is recognized as an active metabolite of leflunomide, a pyrimidine synthesis inhibitor with anti-inflammatory and immunomodulatory properties.[2]

-

Antimicrobial and Antitumor Properties: Studies have indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria and has shown potential antitumor properties.[2]

Caption: Applications of this compound.

VI. Safety and Handling

This compound should be handled with appropriate personal protective equipment in a well-ventilated area. It may be harmful if inhaled, in contact with skin, or if swallowed.[1] Store in a cool, dry, and dark place. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

VII. Conclusion

From its historical roots in the pioneering work of Claisen to its modern-day applications as a versatile synthetic intermediate, this compound continues to be a compound of significant interest to the scientific community. Its straightforward and scalable synthesis, coupled with its rich reactivity, ensures its enduring importance in the fields of organic synthesis, medicinal chemistry, and drug development. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, intended to equip researchers with the knowledge to effectively utilize this valuable chemical tool.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chapter 8: The Claisen Condensation and Applications in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 4. 1,3-Diketone synthesis [organic-chemistry.org]

- 5. AI-Assisted Organic Chemistry II,Textbook | OER Commons [oercommons.org]

An In-depth Technical Guide to Ethyl 2-(ethoxymethylene)-3-oxobutanoate as a Trifunctional Electrophile

Introduction: Unveiling a Versatile Synthetic Building Block

Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMBO) is a highly valuable and versatile intermediate in organic synthesis.[1] Its unique molecular architecture, featuring an ethoxymethylene group attached to a 3-oxobutanoate moiety, endows it with multiple reactive sites, making it a powerful tool for the construction of complex organic molecules.[1] This guide provides an in-depth exploration of the trifunctional electrophilic nature of EMBO and its wide-ranging applications in the synthesis of diverse heterocyclic systems, which are pivotal in the development of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3788-94-1 | [1] |

| Molecular Formula | C₉H₁₄O₄ | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Appearance | Clear, colorless to yellow or reddish-yellow liquid | [3] |

| Boiling Point | 266 °C | [1] |

| Density | ~1.049 g/cm³ | [1] |

| Storage | Store in a dark place, sealed in dry conditions at room temperature. | [1] |

Synthesis of this compound

The most prevalent and established method for the synthesis of EMBO involves the condensation reaction between ethyl acetoacetate and triethyl orthoformate, often in the presence of acetic anhydride.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl acetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

-

Attach a condenser to the flask and heat the reaction mixture to approximately 130°C for several hours.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the excess reagents and byproducts via distillation under reduced pressure.[1]

-

The final product, this compound, is typically obtained as a viscous yellow oil.[1]

The Trifunctional Electrophilicity of EMBO: A Trio of Reactive Sites